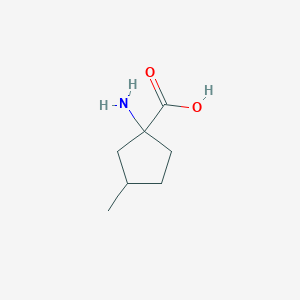

1-Amino-3-methylcyclopentanecarboxylic acid

Vue d'ensemble

Description

1-Amino-3-methylcyclopentanecarboxylic acid is an organic compound with the molecular formula C7H13NO2. It is a derivative of cyclopentanecarboxylic acid, featuring an amino group and a methyl group attached to the cyclopentane ring.

Méthodes De Préparation

The synthesis of 1-Amino-3-methylcyclopentanecarboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-methylcyclopentanone.

Amination: The ketone undergoes reductive amination to introduce the amino group.

Carboxylation: The resulting amine is then carboxylated to form the final product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Analyse Des Réactions Chimiques

1-Amino-3-methylcyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Amino-3-methylcyclopentanecarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Amino-3-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparaison Avec Des Composés Similaires

1-Amino-3-methylcyclopentanecarboxylic acid can be compared with other similar compounds, such as:

1-Aminocyclopentanecarboxylic acid: Lacks the methyl group, leading to different chemical and biological properties.

3-Methylcyclopentanecarboxylic acid: Lacks the amino group, affecting its reactivity and applications.

Cyclopentanecarboxylic acid: The parent compound without any substituents, serving as a baseline for comparison.

Activité Biologique

1-Amino-3-methylcyclopentanecarboxylic acid (also known as 1-amino-3-methyl-1-cyclopentane carboxylic acid or AMCA) is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₆H₁₁NO₂

- Molecular Weight : 143.16 g/mol

- Structure : AMCA features a cyclopentane ring with an amino group and a carboxylic acid functional group, conferring unique steric and electronic properties that influence its biological interactions.

Research indicates that AMCA exhibits multiple mechanisms of action, particularly in the context of neuroprotection and modulation of neurotransmitter systems:

- NMDA Receptor Modulation : AMCA has been shown to interact with NMDA receptors, which are critical for synaptic plasticity and memory function. It exerts a neuroprotective effect by activating these receptors moderately, which may help prevent neuronal cell death in ischemic conditions .

- Inhibition of MAT2A : A study identified AMCA as a potent inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme involved in the synthesis of S-adenosylmethionine (SAM), a critical methyl donor in biological processes. This inhibition can lead to altered cellular metabolism and may have implications in cancer therapy .

- Antimicrobial Activity : Preliminary findings suggest that AMCA possesses antimicrobial properties against various pathogens, indicating potential applications in treating infections .

Neuroprotective Effects

AMCA's ability to modulate NMDA receptor activity suggests its role in neuroprotection. In experimental models, it has been associated with reduced neuronal damage following ischemic events, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Antimicrobial Properties

AMCA has shown efficacy against several bacterial strains, suggesting its utility as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

- Neuroprotection in Ischemia : In a controlled study involving ischemic rat models, administration of AMCA led to a significant reduction in neuronal death compared to control groups. This effect was attributed to its action on NMDA receptors, enhancing synaptic resilience during hypoxic conditions .

- Antimicrobial Efficacy : A series of experiments demonstrated that AMCA exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting a promising profile for further development as an antibiotic .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-amino-3-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-7(8,4-5)6(9)10/h5H,2-4,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKKGYQCZMFHHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938080 | |

| Record name | 1-Amino-3-methylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17199-38-1 | |

| Record name | 1-Amino-3-methylcyclopentanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017199381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-3-methylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1-amino-3-methylcyclopentanecarboxylic acid of interest to researchers studying methionine adenosyltransferase?

A: Research indicates that this compound acts as a potent inhibitor of the methionine adenosyltransferase reaction. [] This enzyme, also known as ATP: L-methionine S-adenosyltransferase (EC 2.4.2.13), plays a crucial role in the biosynthesis of S-adenosyl-L-methionine (SAM). SAM is a vital molecule involved in various cellular processes, including methylation reactions and polyamine biosynthesis.

Q2: What are the potential implications of this compound's inhibitory activity?

A: The research highlights that some inhibitors of methionine adenosyltransferase, including this compound, have demonstrated inhibitory effects on the growth of certain microorganisms and tumors. [] This observation suggests that these inhibitory activities might be linked, at least partially, to the suppression of S-adenosyl-L-methionine synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.